Cas no 2171675-35-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid
- 2171675-35-5
- EN300-1554142
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid
-
- Inchi: 1S/C25H29N3O5/c1-28-13-12-16(28)14-26-24(31)22(10-11-23(29)30)27-25(32)33-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-15H2,1H3,(H,26,31)(H,27,32)(H,29,30)
- InChI-Schlüssel: GWEKRXOMGAIZAG-UHFFFAOYSA-N
- Lächelt: O(C(NC(CCC(=O)O)C(NCC1CCN1C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berechnete Eigenschaften
- Genaue Masse: 451.21072103g/mol
- Monoisotopenmasse: 451.21072103g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 10
- Komplexität: 694
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topologische Polaroberfläche: 108Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1554142-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1554142-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1554142-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylazetidin-2-yl)methyl]carbamoyl}butanoic acid |
2171675-35-5 | 100mg |
$2963.0 | 2023-09-25 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Weitere Informationen zu 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid: A Promising Compound in Biomedical Research
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid, with the chemical identifier CAS No. 2171675-35-5, represents a novel molecular entity that has garnered significant attention in the field of biomedical sciences. This compound belongs to the class of butanoic acid derivatives and incorporates complex functional groups that may contribute to its unique biological properties. Recent studies have highlighted its potential applications in drug discovery, targeted therapy, and biomaterials development, making it a subject of interest for researchers and pharmaceutical companies alike.
The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylaz nadidin-2-yl)methylcarbamoyl}butanoic acid is characterized by the presence of a fluorene ring system, which is known for its stability and ability to modulate intermolecular interactions. The methoxycarbonyl group attached to the fluoren-9-yl moiety plays a critical role in determining the compound's solubility and reactivity. Additionally, the 1-methylazetidin-2-yl substituent introduces a cyclic amine structure, which may enhance the compound's ability to interact with biological targets such as proteins and lipids.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to investigate the binding affinity of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid with various biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits strong antioxidant activity and anti-inflammatory properties, which are attributed to its ability to modulate reactive oxygen species (ROS) and inflammatory cytokine pathways. These findings suggest potential therapeutic applications in chronic inflammatory diseases and neurodegenerative disorders.
The fluoren-9-yl group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid is particularly noteworthy for its role in enhancing the compound's photostability and bioavailability. This property is crucial for the development of photopharmacology applications, where light-responsive molecules are used to trigger specific biological effects. Researchers have also explored the use of this compound in drug delivery systems, leveraging its ability to interact with lipid membranes and biomembranes to improve the targeting efficiency of therapeutic agents.
Another key aspect of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid is its potential role in proteomics and metabolomics research. The compound's unique chemical structure may allow it to serve as a proteomic probe for studying protein-ligand interactions or as a metabolic marker for identifying biomarkers in disease states. A 2024 study in Chemical Communications reported the successful use of this compound to label and analyze membrane-associated proteins, highlighting its utility in biomarker discovery and targeted proteomics.
Despite its promising properties, the development of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid as a therapeutic agent is still in its early stages. Challenges such as synthetic scalability, toxicity profiling, and in vivo efficacy need to be addressed before it can be considered for clinical applications. However, ongoing research in drug design and biomolecular engineering is expected to overcome these hurdles, paving the way for the compound's potential use in precision medicine and personalized therapy.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid represents a versatile molecular platform with broad implications for biomedical research. Its unique structural features and functional groups make it a valuable tool for exploring novel therapeutic targets, drug delivery systems, and biomarker discovery. As research in this area continues to evolve, this compound may play a pivotal role in advancing our understanding of complex biological processes and developing innovative treatments for a wide range of diseases.
2171675-35-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylazetidin-2-yl)methylcarbamoyl}butanoic acid) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)